PROTAC PARP1 degrader-4

PARP1 degradation PROTAC potency DC50 comparison

PROTAC PARP1 degrader-4 (also designated Compound is a proteolysis‑targeting chimera (PROTAC) that selectively induces ubiquitination and subsequent proteasomal degradation of poly(ADP‑ribose) polymerase 1 (PARP1). The molecule comprises a Rucaparib‑derived PARP1‑targeting warhead conjugated via a decanedioic acid linker to a von Hippel‑Lindau (VHL) E3 ubiquitin ligase ligand.

Molecular Formula C51H62FN7O6S
Molecular Weight 920.1 g/mol
Cat. No. B15544657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC PARP1 degrader-4
Molecular FormulaC51H62FN7O6S
Molecular Weight920.1 g/mol
Structural Identifiers
InChIInChI=1S/C51H62FN7O6S/c1-31-46(66-30-55-31)35-20-14-32(15-21-35)27-54-49(64)41-26-37(60)29-59(41)50(65)47(51(2,3)4)57-42(61)12-10-8-6-7-9-11-13-43(62)58(5)28-33-16-18-34(19-17-33)45-38-22-23-53-48(63)39-24-36(52)25-40(56-45)44(38)39/h14-21,24-25,30,37,41,47,56,60H,6-13,22-23,26-29H2,1-5H3,(H,53,63)(H,54,64)(H,57,61)/t37-,41+,47-/m1/s1
InChIKeyCCWYVORDMJQEEV-AWWHSMTCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PROTAC PARP1 degrader-4 (Compound 180055): A Selective VHL‑Based PARP1 Degrader with Defined Cellular DC50 Values


PROTAC PARP1 degrader-4 (also designated Compound 180055) is a proteolysis‑targeting chimera (PROTAC) that selectively induces ubiquitination and subsequent proteasomal degradation of poly(ADP‑ribose) polymerase 1 (PARP1) [1]. The molecule comprises a Rucaparib‑derived PARP1‑targeting warhead conjugated via a decanedioic acid linker to a von Hippel‑Lindau (VHL) E3 ubiquitin ligase ligand [1][2]. In T47D and MDA‑MB‑231 breast cancer cell lines, the compound exhibits DC50 values (concentration required for 50% degradation) of 180 nM and 240 nM, respectively [2][3].

Why Generic Substitution with Other PARP1‑Targeting PROTACs Fails for PROTAC PARP1 degrader‑4


PARP1‑targeting PROTAC degraders are not functionally interchangeable due to substantial variation in three critical performance dimensions: degradation potency (DC50 spanning from low nanomolar to sub‑micromolar), E3 ligase recruitment mechanism (VHL‑based versus CRBN‑based), and the presence or absence of DNA‑trapping activity [1][2]. These differences translate directly into divergent in vivo safety profiles—particularly hematological toxicity and body weight maintenance—that cannot be predicted from degradation potency alone [1]. Consequently, selection of a specific PARP1 degrader for a given experimental or therapeutic program must be driven by head‑to‑head or cross‑study comparative data, not by class membership.

PROTAC PARP1 degrader-4: Quantitative Comparative Evidence for Scientific Selection


Degradation Potency Benchmarking: PROTAC PARP1 degrader-4 DC50 Values Against Five Structurally Distinct PARP1 PROTACs

PROTAC PARP1 degrader-4 (Compound 180055) exhibits DC50 values of 180 nM in T47D cells and 240 nM in MDA‑MB‑231 cells [1][2]. This potency profile occupies an intermediate position among published PARP1 PROTACs: it is less potent than the CRBN‑recruiting degrader SK‑575 (DC50 ≤6.72 nM) and the CRBN‑based D6 (DC50 = 25.23 nM in MDA‑MB‑231) [3], comparable to iRucaparib‑AP6 (DC50 = 82 nM in primary rat neonatal cardiomyocytes) [1], and more potent than DDO3602 (DC50 = 595.8 nM) and PROTAC PARP1 degrader‑5 (DC50 = 0.12 µM) . Notably, the DC50 of PROTAC PARP1 degrader‑4 in MDA‑MB‑231 cells (240 nM) is approximately 9.5‑fold higher than that of D6 (25.23 nM) in the same cell line, indicating that degradation potency should not be the sole selection criterion [3].

PARP1 degradation PROTAC potency DC50 comparison breast cancer

DNA Trapping Liability: Direct Head‑to‑Head Comparison with Rucaparib Demonstrates Absence of DNA Trapping for PROTAC PARP1 degrader‑4

Conventional PARP inhibitors such as Rucaparib and Olaparib exert cytotoxicity in part through DNA trapping—the formation of stable PARP1‑DNA complexes that block replication fork progression and induce DNA damage [1]. PROTAC PARP1 degrader‑4 (180055) was explicitly designed to avoid this mechanism: it inhibits PARP1 enzymatic activity while promoting complete protein degradation, thereby eliminating the PARP1‑DNA complex [1]. Direct comparison in the same study demonstrates that 180055 lacks a noticeable DNA trapping effect, whereas Rucaparib exhibits concentration‑dependent DNA trapping [1]. This mechanistic divergence is attributed to the Rucaparib moiety binding the active site to inhibit catalysis, followed by UPS‑mediated degradation that removes PARP1 entirely, nullifying the trapping effect [1].

DNA trapping PARP1 inhibition toxicity profile Rucaparib

In Vivo Antitumor Efficacy and Safety Profile: Head‑to‑Head Comparison with Rucaparib in BRCA1‑Mutated Xenograft Models

In MOLT4 (BRCA1‑mutated) subcutaneous xenograft models, PROTAC PARP1 degrader‑4 (180055) at 40 mg/kg i.p. for 16 days achieved tumor growth inhibition comparable to equimolar Rucaparib (40 mg/kg) [1][2]. Critically, the safety profiles diverged markedly: the 180055‑treated group exhibited no significant weight loss over the treatment period, whereas the Rucaparib group experienced substantial weight loss (P < 0.05) [1]. Hematological analysis further revealed that Rucaparib treatment induced significant decreases in erythrocyte count and hemoglobin levels and increased platelet counts—effects consistent with clinical PARP inhibitor toxicity—while no such alterations were observed in the 180055 group [1]. Additionally, 180055 demonstrated effective PARP1 degradation in tumors from both MOLT4 and A2780 BRCA‑mutated xenograft models [1][2].

in vivo efficacy xenograft hematological safety BRCA mutation

PARP Family Selectivity Profile: PROTAC PARP1 degrader‑4 Spares PARP2 and Tankyrase

PROTAC PARP1 degrader‑4 (180055) selectively degrades PARP1 without affecting PARP2 or Tankyrase protein levels . This selectivity profile contrasts with earlier PARP1 degraders such as iRucaparib‑AP6, which was reported to also degrade PARP3 [1]. PARP2 inhibition has been linked to hematological toxicity observed with clinical PARP inhibitors [1]; therefore, sparing PARP2 while degrading PARP1 may contribute to the improved safety profile of 180055. The selectivity is attributed to the VHL‑based PROTAC architecture and the specific spatial orientation of the ternary complex .

PARP1 selectivity PARP2 Tankyrase off‑target degradation

Recommended Research and Preclinical Application Scenarios for PROTAC PARP1 degrader‑4


In Vivo Efficacy Studies in BRCA‑Mutated Xenograft Models Requiring Minimal Body Weight Loss

PROTAC PARP1 degrader‑4 is well‑suited for long‑term (≥16 day) in vivo tumor growth inhibition studies in BRCA1‑ or BRCA2‑mutated xenograft models, particularly MOLT4 (T‑ALL) and A2780 (ovarian) [1]. At 40 mg/kg i.p., the compound achieves tumor growth inhibition comparable to Rucaparib but without inducing the significant body weight loss or hematological abnormalities observed with the inhibitor [1]. This safety profile reduces animal welfare concerns and permits extended dosing regimens necessary for evaluating sustained PARP1 degradation effects.

Mechanistic Studies of PARP1 Degradation Without DNA‑Trapping Confounds

For researchers investigating the specific biological consequences of PARP1 protein loss—as opposed to PARP1 catalytic inhibition plus DNA trapping—PROTAC PARP1 degrader‑4 provides a cleaner experimental tool [1]. The absence of a noticeable DNA trapping effect means that observed phenotypes (e.g., synthetic lethality in BRCA‑mutated cells, effects on DNA repair pathways) can be attributed directly to PARP1 degradation rather than the confounding cytotoxicity of trapped PARP1‑DNA complexes [1].

Selective PARP1 Target Engagement Studies in Cells Expressing Multiple PARP Family Members

PROTAC PARP1 degrader‑4 selectively degrades PARP1 while sparing PARP2 and Tankyrase . This selectivity enables loss‑of‑function studies that specifically interrogate PARP1‑dependent biology without the confounding effects of PARP2 or Tankyrase inhibition. The compound has been validated for PARP1 degradation in at least 12 human cancer cell lines spanning breast, ovarian, colorectal, prostate, and osteosarcoma origins, providing broad applicability across tissue contexts .

Preclinical Development of VHL‑Based PROTACs as Candidate Therapeutics

As a VHL‑recruiting PROTAC with demonstrated in vivo efficacy and a favorable safety profile in murine models, PROTAC PARP1 degrader‑4 serves as a benchmark for medicinal chemistry programs developing VHL‑based degraders targeting nuclear proteins [1]. The compound has been explicitly described as a promising clinical candidate, making it a relevant reference standard for pharmacokinetic, pharmacodynamic, and toxicology studies in the PROTAC field [1].

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